molecular formula C8H15NO4S B558340 Boc-L-cysteine CAS No. 20887-95-0

Boc-L-cysteine

Cat. No. B558340
CAS RN: 20887-95-0
M. Wt: 221.28 g/mol
InChI Key: ATVFTGTXIUDKIZ-YFKPBYRVSA-N
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Description

Boc-L-cysteine is a precursor of L-cysteine, which is the rate-limiting amino acid in the production of glutathione . It is formed by the dimerization of two cysteines through the sulfur . It appears as white crystals or crystalline powder .


Synthesis Analysis

Boc-L-cysteine is obtained by incubating L-cysteine with allyl bromide and hydrochloric acid . The conversion from Boc to Boc-L-cysteine is catalyzed by an enzyme called fatty acid synthase .


Molecular Structure Analysis

The molecular formula of Boc-L-cysteine is C6H12N2O4S2 . The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine .


Chemical Reactions Analysis

The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine . Boc-L-cysteine can be reversibly converted to its conjugate (Boc) and back again .


Physical And Chemical Properties Analysis

Boc-L-cysteine has a molecular weight of 240.30 . It appears as white crystals or crystalline powder . Its solubility is 0.19 mg/mL . It has a boiling point of 468.2 ℃ at 760 mmHg and a melting point of >240 ℃ (dec) . Its density is 1.6±0.1 g/cm 3 .

Scientific Research Applications

  • Protection and Activation of Thiol Function in Peptide Chemistry : Boc-Cys(Npys)–OH, prepared from bis(N-t-butyloxycarbonyl)-L-cystine, is used for the protection and activation of the thiol function of cysteine. It is resistant to acids and reacts selectively with free thiol of cysteine to afford a cystine disulfide bond (Matsueda et al., 1981).

  • Synthesis of Cysteine-Containing Polypeptides : Boc solid-phase method is used for preparing cysteine-containing polypeptides, as demonstrated in the synthesis of human adrenomedullin (Kawakami et al., 1996).

  • Development of Stable Derivatives for Solid-Phase Peptide Synthesis : The S-2-(2,4-dinitrophenyl)ethyl-L-cysteine derivative, compatible with the Boc/Bzl solid phase peptide synthesis strategy, is developed for the protection of cysteine's sulfhydryl function (Royo et al., 1992).

  • Electrochemical Detection of L-Cysteine : Boron-doped diamond electrodes are used for the voltammetric determination of L-cysteine, offering a basis for simple methods in determining L-cysteine concentrations (Spǎtaru et al., 2001).

  • Inhibitor Synthesis in Biochemical Studies : N‐acylated aziridine based cysteine protease inhibitors containing Boc‐Leu‐Caa are studied for their inhibition activity in biochemical processes, such as inhibition of cathepsin L (Vičík et al., 2006).

  • Applications in Agriculture and Animal Feed : Studies demonstrate the role of L-cysteine in promoting the development of bovine embryos in vitro, highlighting its potential application in agriculture and animal feed (Caamaño et al., 1998).

  • Metabolic Engineering for L-Cysteine Production : In biotechnology, L-cysteine production through metabolic engineering of Corynebacterium glutamicum demonstrates its potential for large-scale production, especially for use in animal feed (Joo et al., 2017).

Safety And Hazards

Boc-L-cysteine is combustible . In case of fire, hazardous combustion gases or vapors may be liberated . In case of skin contact, rinse skin with water/shower . After swallowing, rinse mouth and call a doctor if you feel unwell .

Future Directions

Recent advances in chiral analysis of proteins and peptides have developed chromatographic and electrophoretic techniques, such as LC, SFC, GC, and CE, for the enantioseparation of amino acids and peptides . The discovery and development of new chiral stationary phases and derivatization reagents could increase the resolution of chiral separations .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFTGTXIUDKIZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175033
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-cysteine

CAS RN

20887-95-0
Record name N-tert-Butyloxycarbonylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
M MURAKI, T MIZOGUCHI - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… of L-cysteine (or N-Boc-L-cysteine) by hydrogen azide, a mild … in ethyl acetate gave S-BocL-cysteine hydrochloride (III) within a … N-BocL-cysteine (IV) thus obtained was an oil, which was …
Number of citations: 21 www.jstage.jst.go.jp
TS Ibrahim, SR Tala, SA El‐Feky… - Chemical Biology & …, 2012 - Wiley Online Library
… N-Cbz, N-Fmoc, and N-Boc-l-cysteine units are valuable building blocks for solid-phase peptide synthesis (18–20). They are available (i) in the form of disulfides which may …
Number of citations: 8 onlinelibrary.wiley.com
M Szymelfejnik, S Demkowicz, J Rachon, D Witt - Synthesis, 2007 - thieme-connect.com
… The reaction of compound 3f (obtained from Boc-l-cysteine ethyl ester) with N-acetyl-l-cysteine and l-cysteine ethyl ester gave unsymmetrical disulfides 4f and 4k in 93% and 98% yield, …
Number of citations: 33 www.thieme-connect.com
H He, JE Morley, B Twamley, RH Groeneman… - Inorganic …, 2009 - ACS Publications
… from S-(pyridin-2-ylmethyl)-Boc-l-cysteine-methyl ester, 3, with orthogonal protecting groups … in S-(pyridin-2-ylmethyl)-Boc-l-cysteine, 6, that specifically directed the coordination mode of …
Number of citations: 38 pubs.acs.org
H Enomoto, Y Morikawa, Y Miyake, F Tsuji… - Bioorganic & Medicinal …, 2009 - Elsevier
… 7a 4-Dimethylaminobenzyl alcohol 3 was treated with hydrobromic acid, followed by the reaction of resultant bromide 4 with N-Boc-l-cysteine to give N-Boc-S-(4-dimethylamino)benzyl-l-…
Number of citations: 14 www.sciencedirect.com
M Suzuki, K Makimura, S Matsuoka - Biomacromolecules, 2016 - ACS Publications
… We performed the reactions of DL- and L-1 with an excess amount of N-Boc-L-cysteine methyl ester in NMP and successfully isolated the 1:1 and 2:1 ring-opening products, whose …
Number of citations: 46 pubs.acs.org
RH Buck, K Krummen - Journal of Chromatography A, 1984 - Elsevier
… The derivatisation reagent OPA-Boc-L-cysteine forms highly fluorescent derivatives with amino … As Boc-L-cysteine is a chiral substance, diastereoisomers are formed by reaction with …
Number of citations: 137 www.sciencedirect.com
R Cassano, S Trombino - International Journal of Polymer Science, 2019 - hindawi.com
… This allowed reprotonating the thiol group and the carboxylic acid, thus favoring the precipitation and isolation of BOC-L-cysteine produced. The obtained product was dried and …
Number of citations: 12 www.hindawi.com
RH Buck, K Krummen - Journal of Chromatography A, 1987 - Elsevier
… The resolution was optimized by varying the chiral mercaptan in the reagent, Boc-L-cysteine, N-acetyl-L-cysteine and N-acetyl-D-penicillamine being used for this purpose. The …
Number of citations: 180 www.sciencedirect.com
P Harmos - 2018 - researcharchive.vuw.ac.nz
… This chapter outlines the successful synthesis of the functionalised N-Boc-Lcysteine derivatives, compounds 7, 8 and 9. These compounds were synthesised with the intention of …
Number of citations: 4 researcharchive.vuw.ac.nz

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